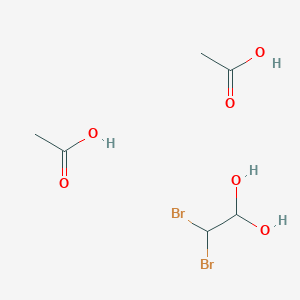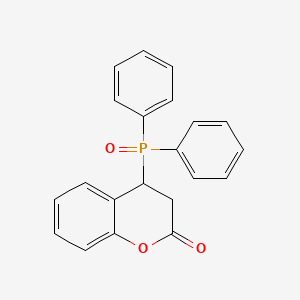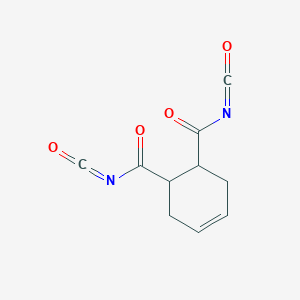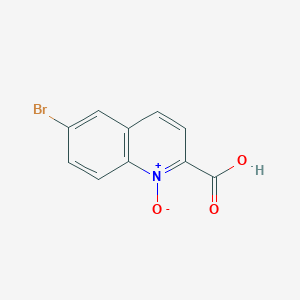
Acetic acid;2,2-dibromoethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,2-dibromoethane-1,1-diol is a compound that combines the properties of acetic acid and 2,2-dibromoethane-1,1-diol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar. 2,2-dibromoethane-1,1-diol is a brominated organic compound with significant industrial and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of 2,2-dibromoethane-1,1-diol typically involves the bromination of ethylene glycol. Ethylene glycol reacts with bromine in the presence of a solvent like carbon tetrachloride to produce 2,2-dibromoethane-1,1-diol.
Industrial Production: Industrially, 2,2-dibromoethane-1,1-diol is produced by the reaction of ethylene with bromine.
化学反应分析
Types of Reactions
Oxidation: 2,2-dibromoethane-1,1-diol can undergo oxidation reactions to form various brominated products.
Reduction: Reduction of 2,2-dibromoethane-1,1-diol can lead to the formation of ethylene glycol and other simpler compounds.
Substitution: This compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Carbon tetrachloride, dichloromethane.
Major Products
Brominated Derivatives: Various brominated organic compounds.
Ethylene Glycol: A common product of reduction reactions.
科学研究应用
Chemistry
Synthesis of Brominated Compounds: Used as an intermediate in the synthesis of other brominated organic compounds.
Grignard Reagents: Activation of magnesium for Grignard reagent formation.
Biology and Medicine
Pharmaceuticals: Used in the synthesis of certain pharmaceutical compounds.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industry
Pesticides: Historically used as a pesticide and fumigant.
Resins and Polymers: Utilized in the production of resins, gums, and polymers.
作用机制
The mechanism of action of 2,2-dibromoethane-1,1-diol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. This compound can also generate reactive intermediates that can further interact with cellular components .
相似化合物的比较
Similar Compounds
Dibromomethane: A simpler brominated compound with similar reactivity.
Bromoform: Another brominated compound used in various chemical applications.
Tetrabromomethane: A more heavily brominated compound with different properties.
Uniqueness
2,2-dibromoethane-1,1-diol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct reactivity and applications compared to other brominated compounds.
属性
CAS 编号 |
63418-85-9 |
|---|---|
分子式 |
C6H12Br2O6 |
分子量 |
339.96 g/mol |
IUPAC 名称 |
acetic acid;2,2-dibromoethane-1,1-diol |
InChI |
InChI=1S/C2H4Br2O2.2C2H4O2/c3-1(4)2(5)6;2*1-2(3)4/h1-2,5-6H;2*1H3,(H,3,4) |
InChI 键 |
YGESGXLDZLRKHL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C(C(Br)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)


![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)

